molecular formula C5H6N2O3 B1313835 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 58364-97-9

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1313835
CAS RN: 58364-97-9
M. Wt: 142.11 g/mol
InChI Key: PEABOOUFKYJUKN-UHFFFAOYSA-N
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Description

“5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . This compound is used as an intermediate in the preparation of herbicides .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .


Molecular Structure Analysis

The molecular structure of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C5H6N2O3 , and the molecular weight is 142.11 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” include a melting point of 110-114 °C . The compound appears as a white to off-white solid .

Scientific Research Applications

1. Use in Heterocyclic Dye Synthesis

5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, has been used as a component in the synthesis of heterocyclic dyes. These dyes exhibit shifts in maximum wavelength absorption (λmax) depending on substituent effects and the type of heterocyclic rings used (Tao et al., 2019).

2. Role in Structural and Spectral Research

Research focusing on the structural, spectral, and theoretical aspects of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a structurally similar compound, has provided insights into its experimental and theoretical chemical shifts, aiding in understanding the molecule's properties (Viveka et al., 2016).

3. Development of Coordination Complexes

Compounds such as 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid have been synthesized and used to create mononuclear CuII/CoII coordination complexes. These complexes are of interest for their potential applications in various fields including catalysis and materials science (Radi et al., 2015).

4. Applications in Molecular Docking Studies

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids have been synthesized and used in molecular docking studies. This highlights the compound's utility in understanding molecular interactions, which is crucial in drug design and other pharmaceutical applications (Reddy et al., 2022).

5. Exploring Corrosion Inhibition

Pyrazole derivatives like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid have been evaluated as corrosion inhibitors. This application is significant in industrial contexts where corrosion resistance is vital (Herrag et al., 2007).

6. Synthesis of Novel Analgesic Agents

Methyl5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, closely related to the requested compound, has been synthesized and investigated as a novel analgesic agent. This demonstrates the potential pharmaceutical applications of such compounds in pain management (Machado et al., 2009).

7. Synthesis of Metal Coordination Polymers

Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, similar to the requested compound, have been synthesized and used to assemble Zn(II) and Cd(II) ions into coordination polymers. These polymers have potential applications in areas like material science, catalysis, and luminescence (Cheng et al., 2017).

8. Antibacterial Screening

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, structurally similar to the target compound, have been synthesized and screened for their antibacterial activities. This indicates the role of such compounds in developing new antibacterial agents (Maqbool et al., 2014).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions of pyrazole derivatives like “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of their synthesis methods and applications. For instance, the development of more benign oxidation protocols and the exploration of their use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEABOOUFKYJUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482477
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

58364-97-9
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Taylor, A Abeywardane, S Liang… - Journal of medicinal …, 2011 - ACS Publications
… from methanol to give 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester 27 as … flask was charged with 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (10 g…
Number of citations: 45 pubs.acs.org

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